![molecular formula C16H12BrN3O3 B2851493 2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-26-6](/img/structure/B2851493.png)
2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide”, there are related compounds that have been synthesized. For instance, in the synthesis of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, the acid was subjected to amide coupling with n-Boc piperazine using HATU as a coupling agent and Hunig’s base . The carboxamide was then subjected to Boc deprotection in an acidic medium .Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-N-(3-methoxyphenyl)benzamide”, has a molecular formula of C14H12BrNO2, an average mass of 306.155 Da, and a monoisotopic mass of 305.005127 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Bromo-N-(2-methoxyphenyl)benzamide”, include a density of 1.5±0.1 g/cm3, a boiling point of 343.1±27.0 °C at 760 mmHg, and a molecular formula of C14H12BrNO2 .Scientific Research Applications
Antiviral Research
2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: may have potential applications in antiviral research due to the biological activity of indole derivatives, which are structurally similar. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By exploring the antiviral properties of this compound, researchers can develop new therapeutic agents against viral infections.
Anti-inflammatory and Anticancer Studies
The compound’s structural framework suggests it could be useful in anti-inflammatory and anticancer studies. Indole derivatives, which share a similar benzene ring structure, are known for their anti-inflammatory and anticancer activities . This compound could be synthesized and screened for pharmacological activities in these areas.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-11-6-4-5-10(9-11)15-19-20-16(23-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCHLHGFLHXEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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